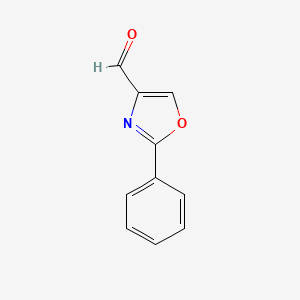

2-Phenyl-1,3-oxazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJNJCYAIKTNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574040 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-08-8 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Abstract

2-Phenyl-1,3-oxazole-4-carbaldehyde (CAS 20771-08-8) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a phenyl group at the 2-position and a reactive aldehyde at the 4-position, makes it an essential intermediate for the synthesis of a wide array of more complex molecules, including potential antimicrobial, anti-inflammatory, or anticancer agents.[1][3] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of its synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two principal strategic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and regiochemical control.

-

Pathway I: Late-Stage C4-Formylation. This strategy involves the initial construction of the 2-phenyloxazole core, followed by the introduction of the aldehyde group at the C4 position via electrophilic substitution. This approach is advantageous when 2-phenyloxazole is a readily available starting material.

-

Pathway II: Ring Construction with a C4-Precursor. This method involves building the oxazole ring from precursors that already contain a functional group at the C4 position, which can then be converted to the aldehyde. A common variant is the oxidation of a C4-hydroxymethyl group, which offers excellent regioselectivity.

The following sections will dissect these two pathways, providing mechanistic insights and actionable protocols.

Pathway I: Vilsmeier-Haack Formylation of 2-Phenyloxazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The 2-phenyloxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, providing a direct route to the target aldehyde.

Causality and Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the oxazole ring.[5][6]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][7] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-phenyloxazole attacks the Vilsmeier reagent. Oxazoles typically undergo electrophilic substitution at the C5 position, however, substitution can be directed to C4.[8] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9]

Visualization of the Vilsmeier-Haack Pathway

Caption: Vilsmeier-Haack formylation of 2-phenyloxazole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

-

2-Phenyloxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

To a solution of 2-phenyloxazole (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Add POCl₃ (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a cold, saturated solution of sodium acetate (NaOAc) until the pH is neutral (~7).[6]

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway II: Oxidation of (2-Phenyl-1,3-oxazol-4-yl)methanol

This pathway offers superior regiochemical control, as the C4 functionality is installed during the initial ring formation. The final step is a selective oxidation of a primary alcohol to an aldehyde.

Causality and Mechanism

The core of this strategy lies in the synthesis of the alcohol precursor, (2-phenyl-1,3-oxazol-4-yl)methanol, followed by its oxidation.[10]

-

Synthesis of the Alcohol Precursor: The alcohol can be synthesized via several established oxazole formation reactions. A prominent method is a variation of the Robinson-Gabriel synthesis, where benzamide is condensed with a suitable three-carbon synthon like 1,3-dichloroacetone, followed by functional group manipulation to install the hydroxymethyl group.[8][11]

-

Selective Oxidation: The critical step is the oxidation of the primary alcohol to the aldehyde.[12] Over-oxidation to the corresponding carboxylic acid must be avoided. Mild and selective oxidizing agents are therefore required. Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are ideal choices as they efficiently halt the oxidation at the aldehyde stage.

Visualization of the Oxidation Pathway

Caption: Synthesis via oxidation of the C4-methanol precursor.

Experimental Protocol: Dess-Martin Oxidation

Materials and Reagents:

-

(2-Phenyl-1,3-oxazol-4-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve (2-phenyl-1,3-oxazol-4-yl)methanol (1.0 eq) in anhydrous DCM (20 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated NaHCO₃ solution containing an excess of Na₂S₂O₃ (to reduce residual DMP). Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated NaHCO₃, then with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors, which are summarized below.

| Feature | Pathway I: Vilsmeier-Haack Formylation | Pathway II: Oxidation of C4-Methanol |

| Starting Materials | 2-Phenyloxazole, DMF, POCl₃ | (2-Phenyl-1,3-oxazol-4-yl)methanol, Mild Oxidant |

| Regioselectivity | Potentially moderate; risk of C5-formylation side-products. Requires careful optimization. | Excellent; the aldehyde is formed exclusively at the C4 position. |

| Number of Steps | Fewer steps if 2-phenyloxazole is commercially available. | More overall steps if the alcohol precursor must be synthesized first. |

| Reagent Handling | Requires handling of corrosive and moisture-sensitive POCl₃. | Requires handling of potentially sensitive oxidizing agents like DMP. |

| Scalability | Generally scalable, but purification from regioisomers can be challenging. | Highly scalable, with typically straightforward purification. |

| Key Advantage | Direct and rapid formylation of the core heterocycle. | Unambiguous regiochemical outcome. |

Conclusion

The synthesis of this compound is readily achievable through well-established organic transformations. The Vilsmeier-Haack formylation offers a direct approach from the 2-phenyloxazole core, though it may present challenges in regiocontrol. In contrast, the oxidation of (2-phenyl-1,3-oxazol-4-yl)methanol provides an unambiguous and high-yielding route, making it the preferred method when absolute regioselectivity is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this crucial intermediate for applications in drug discovery and materials science.

References

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Slideshare. (n.d.). Oxazole.

- ChemicalBook. (n.d.). 2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE synthesis.

- MySkinRecipes. (n.d.). 2-Phenyloxazole-4-carbaldehyde.

- Benchchem. (n.d.). (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Scribd. (n.d.). 5-Iii) Sem 4.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Amanote Research. (2019). Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a -.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.

- PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.

- Santa Cruz Biotechnology. (n.d.). 2-Phenyl-oxazole-4-carbaldehyde.

- LSU Scholarly Repository. (n.d.). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives.

- National Institutes of Health (NIH). (2019). A comprehensive review on biological activities of oxazole derivatives.

- ChemicalBook. (n.d.). (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis.

- National Institutes of Health (NIH). (n.d.). This compound.

Sources

- 1. 2-Phenyloxazole-4-carbaldehyde [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Oxazole | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | 70502-03-3 | Benchchem [benchchem.com]

physicochemical properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a phenyl group appended to an oxazole ring bearing a reactive carbaldehyde moiety, positions it as a highly versatile building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, spectral characteristics, and reactivity profile. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's potential in the creation of novel bioactive molecules, functional materials, and advanced chemical probes.[1]

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The combination of an aromatic phenyl group, a heteroaromatic oxazole core, and an electrophilic aldehyde functional group in this compound gives rise to its distinct characteristics.

Structural and Physical Data Summary

A compilation of the key identifiers and physical properties for this compound is presented below. It is noteworthy that while core data is well-established, specific experimental values for properties such as melting and boiling points are not consistently reported across primary literature and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 20771-08-8 | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8°C under inert gas | [1][3] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Solubility | Data not available in cited sources. |

Synthesis and Spectroscopic Characterization

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, dedicated synthesis for this compound is not extensively detailed in a single source, a logical and efficient pathway can be constructed from known methodologies for oxazole formation and subsequent functionalization.

Proposed Synthetic Workflow

A highly plausible route involves the initial synthesis of the 2-phenyloxazole core, followed by regioselective formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems, making it an ideal choice for this transformation.[4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for formylating electron-rich heterocycles.

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the precursor, 2-phenyl-1,3-oxazole (1 eq.), in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid, and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[6][7][8]

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.8-10.1 ppm range. The single proton on the oxazole ring (at C5) would likely resonate as a singlet around δ 8.0-8.5 ppm. The protons of the phenyl group will appear in the aromatic region, approximately δ 7.4-8.0 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around 185-195 ppm. The carbons of the oxazole ring are expected in the 120-160 ppm range, with the C2 carbon (bearing the phenyl group) being the most deshielded. Aromatic carbons from the phenyl ring will also appear in the 125-135 ppm region.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1690-1715 cm⁻¹. Other key signals include C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹) and C-O-C stretching vibrations.[7][11]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 173.17. Common fragmentation patterns for phenyl-substituted oxazoles involve the loss of CO and HCN from the heterocyclic ring.[8]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde group and the aromatic stability of the oxazole core. This dual functionality makes it a valuable intermediate for constructing more complex molecular frameworks.

Key Transformations

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.[4]

Caption: Key chemical reactions of the carbaldehyde group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) using standard oxidizing agents.[4][12] This carboxylic acid derivative is itself a valuable precursor for amides, esters, and other acid derivatives.

-

Reduction: Mild reducing agents like sodium borohydride will selectively reduce the aldehyde to the primary alcohol, (2-phenyl-1,3-oxazol-4-yl)methanol.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of various nitrogen-containing heterocycles.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions such as the Wittig, Grignard, and aldol reactions, allowing for the extension of the carbon skeleton.

Applications in Drug Discovery and Materials Science

The oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][13][14]

-

Pharmaceutical Research: Derivatives of this compound are explored as potential inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases such as asthma and COPD.[15] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR).

-

Materials Science: The conjugated π-system of the molecule makes it a candidate for the development of functional materials. It is utilized in the synthesis of fluorescent probes for biological imaging and as a core structure for luminescent materials and chemical sensors.[1]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and the biological relevance of the oxazole core make it a valuable tool for chemists in both academic and industrial settings. This guide has outlined its fundamental physicochemical properties, provided a logical synthetic strategy, and detailed its reactivity and applications, offering a solid foundation for its use in advanced research and development projects.

References

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1,3-oxazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

-

Sumrell, G. (n.d.). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Retrieved from [Link]

-

DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Retrieved from [Link]

-

Mass spectrometry of oxazoles. (1980). HETEROCYCLES, Vol. 14, No. 6. Retrieved from [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). American Chemical Society. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Scirp.org. (n.d.). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Halo-1,3-oxazoles. (2008). ScienceDirect. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-phenyl-1,3-oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024). 2-Phenyl-1,3-oxazole supplier. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hit2Lead | this compound | CAS# 20771-08-8 | MFCD06738551 | BB-4015585 [hit2lead.com]

- 3. 2-PHENYL-1,3-THIAZOLE-4-CARBALDEHYDE CAS#: 20949-81-9 [m.chemicalbook.com]

- 4. 2-Phenyl-1,3-thiazole-4-carbaldehyde | 20949-81-9 | Benchchem [benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent advance in oxazole-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-1,3-oxazole-4-carbaldehyde

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-oxazole-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, grounding all technical claims in authoritative sources.

Core Compound Identity and Properties

This compound is an aromatic aldehyde featuring a phenyl group at the 2-position and a formyl group at the 4-position of a 1,3-oxazole ring. This unique arrangement of functional groups makes it a valuable and versatile intermediate in synthetic organic chemistry. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the 2-phenyloxazole core is a recognized pharmacophore present in numerous biologically active molecules.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-Phenyl-oxazole-4-carbaldehyde | [1][2] |

| CAS Number | 20771-08-8 | [1][3] |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Appearance | Light yellow solid | [4] |

| Storage Conditions | 2-8 °C, under inert gas | [2] |

Synthesis and Mechanistic Insight

The most direct and widely applicable method for the synthesis of aryl-carbaldehydes on electron-rich heterocyclic systems is the Vilsmeier-Haack reaction [5][6]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring[7][8].

The synthesis of this compound would proceed via the electrophilic formylation of 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo this substitution, with the C4 position being a likely site for electrophilic attack.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves two primary stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the 2-phenyloxazole substrate, followed by hydrolysis.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Phenyloxazole-4-carbaldehyde [myskinrecipes.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

spectroscopic data (NMR, IR, MS) for 2-Phenyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Introduction: The Structural Elucidation of a Versatile Heterocycle

This compound, with the molecular formula C₁₀H₇NO₂, is a heterocyclic compound featuring a phenyl group attached to an oxazole ring, which is further functionalized with an aldehyde group.[1][2] This molecule serves as a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of bioactive compounds and functional materials like fluorescent probes.[2] Accurate and unambiguous structural confirmation is paramount for its application in any research and development pipeline.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the complete characterization of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and interpret the expected spectral data, offering a self-validating framework for its identification and purity assessment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and identify the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons. For this compound, we anticipate four distinct signal regions corresponding to the aldehyde, the oxazole ring proton, and the protons of the phenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~9.9-10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. |

| ~8.8-9.0 | Singlet (s) | 1H | Oxazole H-5 | Located on an electron-deficient heterocyclic ring, adjacent to the aldehyde group, causing significant deshielding. |

| ~8.1-8.3 | Multiplet (m) | 2H | Phenyl H-2', H-6' | Ortho protons on the phenyl ring are deshielded by proximity to the electron-withdrawing oxazole ring. |

| ~7.5-7.7 | Multiplet (m) | 3H | Phenyl H-3', H-4', H-5' | Meta and para protons of the phenyl ring, appearing further upfield compared to the ortho protons. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the specific sample to ensure magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

¹³C NMR & DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the low natural abundance of the ¹³C isotope, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often employed to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, and by extension, identify quaternary carbons.[3]

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment | Rationale for Chemical Shift |

| ~185.0 | CH | Aldehyde (C=O) | The carbonyl carbon is the most deshielded carbon in the molecule due to direct bonding to a highly electronegative oxygen atom.[4] |

| ~162.0 | C (Quaternary) | Oxazole C-2 | Attached to nitrogen and oxygen, and part of an aromatic system, leading to a downfield shift. |

| ~153.0 | C (Quaternary) | Oxazole C-4 | Attached to the aldehyde group and part of the heterocyclic ring. |

| ~138.0 | CH | Oxazole C-5 | The only CH carbon within the oxazole ring. |

| ~132.0 | CH | Phenyl C-4' | Para carbon of the phenyl ring. |

| ~129.5 | CH | Phenyl C-3', C-5' | Meta carbons of the phenyl ring. |

| ~127.0 | CH | Phenyl C-2', C-6' | Ortho carbons of the phenyl ring. |

| ~126.0 | C (Quaternary) | Phenyl C-1' | The ipso-carbon attached to the oxazole ring. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon.

-

Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH/CH₃ signals appear positive, and CH₂ signals appear negative. In a DEPT-90 spectrum, only CH signals are visible.

-

-

Data Processing:

-

Process the spectra similarly to the ¹H spectrum.

-

Calibrate using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Correlate the broadband ¹³C and DEPT spectra to assign each carbon type.

-

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Olefinic C-H | Phenyl & Oxazole Rings |

| ~2850 & ~2750 | C-H Stretch | Fermi Doublet | Aldehyde C-H |

| ~1705 | C=O Stretch | Carbonyl Stretch | Aldehyde |

| ~1650 | C=N Stretch | Imine Stretch | Oxazole Ring |

| ~1600, 1580, 1480 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Phenyl & Oxazole Rings |

| ~1100 | C-O Stretch | Ether-like Stretch | Oxazole Ring |

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For a molecule like this compound, Electron Ionization (EI) is a common technique that generates a reproducible "fingerprint" spectrum.[6]

The molecular formula C₁₀H₇NO₂ corresponds to a monoisotopic mass of 173.0477 g/mol .

| m/z | Proposed Fragment | Formula | Notes |

| 173 | [M]⁺• | [C₁₀H₇NO₂]⁺• | Molecular Ion |

| 172 | [M-H]⁺ | [C₁₀H₆NO₂]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[7] |

| 145 | [M-CO]⁺• | [C₉H₇NO]⁺• | Loss of carbon monoxide from the aldehyde group. |

| 144 | [M-CHO]⁺ | [C₉H₆NO]⁺ | α-cleavage resulting in the loss of the formyl radical (-CHO), a highly characteristic fragmentation.[7] |

| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | Subsequent fragmentation of the [M-CHO]⁺ ion. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the oxazole ring. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

The fragmentation of the molecular ion can be visualized as a cascade of bond cleavages.

Caption: Proposed EI fragmentation pathway for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

Data Acquisition:

-

GC Method: Inject a small volume (1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to elute the compound (e.g., hold at 50°C for 1 min, then ramp to 280°C at 20°C/min).

-

MS Method: Set the ionization energy to the standard 70 eV. Scan a mass range of m/z 40-300.

-

-

Data Processing:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern.

-

Part 4: Integrated Spectroscopic Workflow – A Self-Validating System

True structural confirmation arises not from a single technique, but from the synergistic integration of all data. The workflow below illustrates how NMR, IR, and MS data are collectively used to build an unassailable structural proof for this compound.

Sources

discovery and history of phenyl-oxazole compounds

An In-depth Technical Guide to the Discovery and History of Phenyl-Oxazole Compounds

Abstract

Phenyl-oxazole compounds represent a cornerstone in the architecture of modern heterocyclic chemistry. Characterized by the fusion of a phenyl group to a five-membered oxazole ring, this structural motif is a privileged scaffold, appearing in a vast array of molecules with significant applications in medicinal chemistry, materials science, and diagnostics. The unique electronic properties and rigid, planar geometry of the phenyl-oxazole core enable it to participate in diverse non-covalent interactions with biological macromolecules, making it a frequent constituent of pharmacologically active agents. This technical guide provides a comprehensive exploration of the seminal discoveries, historical evolution of synthetic methodologies, and the burgeoning significance of phenyl-oxazole compounds. We will delve into the foundational synthetic routes pioneered in the late 19th and early 20th centuries, trace their evolution, and contextualize their enduring impact on contemporary drug discovery and development.

Chapter 1: The Dawn of Oxazole Chemistry – The Fischer Synthesis (1896)

The journey into oxazole chemistry begins with the foundational work of the Nobel laureate Emil Fischer. In 1896, Fischer reported the first rational synthesis of a 2,5-disubstituted oxazole, a method that would pave the way for the creation of phenyl-oxazole derivatives.[1] The Fischer Oxazole Synthesis involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[2][3] This discovery was a landmark achievement, providing the first reliable entry into this class of heterocycles.

Causality and Mechanistic Insight

The ingenuity of the Fischer synthesis lies in its use of readily available starting materials to construct the aromatic oxazole ring. The reaction proceeds under anhydrous acidic conditions, typically with gaseous hydrogen chloride in dry ether.[2][4] The mechanism involves the initial protonation of the cyanohydrin's hydroxyl group, facilitating its elimination as water. The aldehyde then attacks the resulting intermediate, followed by cyclization and dehydration to yield the stable, aromatic 2,5-disubstituted oxazole.[2] Although historically significant, the method's reliance on often unstable cyanohydrins and harsh acidic conditions limited its broad applicability.[5]

Caption: Workflow of the Fischer Oxazole Synthesis (1896).

Historical Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol is based on the principles described by Fischer.[4]

-

Preparation of Reactants: An equimolar amount of benzaldehyde cyanohydrin (mandelic acid nitrile) and benzaldehyde are prepared.

-

Reaction Setup: The reactants are dissolved in anhydrous diethyl ether in a reaction vessel equipped with a gas inlet tube and protected from atmospheric moisture.

-

Acid Catalysis: Dry, gaseous hydrogen chloride is bubbled through the ethereal solution. The reaction is typically conducted at room temperature.

-

Precipitation: The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution as a solid.

-

Isolation and Neutralization: The precipitate is collected by filtration. The free base (2,5-diphenyloxazole) is obtained by treating the hydrochloride salt with a weak base, such as by boiling in alcohol or careful addition of water.[2]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Chapter 2: A Paradigm Shift – The Robinson-Gabriel Synthesis (1909-1910)

A decade after Fischer's discovery, a more versatile and general method for synthesizing oxazoles emerged from the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910).[6][7][8] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent, most commonly concentrated sulfuric acid or phosphorus oxychloride.[9][10]

Expertise in Action: Why the Robinson-Gabriel Synthesis Prevailed

The Robinson-Gabriel synthesis represented a significant leap forward for several reasons. Firstly, the 2-acylamino-ketone precursors were more readily accessible and stable than the cyanohydrins used in the Fischer method.[6] They could be reliably prepared via methods like the Dakin-West reaction. Secondly, the reaction was more general, allowing for the synthesis of a wider variety of 2,5-di- and 2,4,5-trisubstituted oxazoles, including those with both alkyl and aryl (phenyl) substituents.[10] This flexibility was crucial for exploring structure-activity relationships and became the cornerstone of phenyl-oxazole synthesis for decades.[11]

Caption: Key steps in the Robinson-Gabriel Synthesis mechanism.

Validated Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This generalized protocol is representative of the Robinson-Gabriel cyclodehydration.[8][9]

-

Reactant Preparation: The starting 2-acylamino-ketone (1 equivalent) is placed in a round-bottom flask.

-

Reaction: Concentrated sulfuric acid (e.g., 2-3 equivalents) is carefully added to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Heating: The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., on a water bath) for a period of 1 to 3 hours to ensure complete cyclization.

-

Workup: The reaction mixture is cooled and then carefully poured onto crushed ice.

-

Precipitation and Isolation: The resulting precipitate (the crude oxazole product) is collected by vacuum filtration and washed thoroughly with water to remove residual acid.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-diaryloxazole.

Chapter 3: The Continuing Evolution of Synthetic Strategies

While the Fischer and Robinson-Gabriel syntheses are foundational, the field has continuously evolved. The development of new reagents and a deeper mechanistic understanding has led to milder and more efficient methods.

| Synthesis Method | Key Figures/Year | Core Reaction | Significance |

| Fischer Synthesis | Emil Fischer (1896) | Condensation of a cyanohydrin and an aldehyde with acid. | The first reported synthesis of substituted oxazoles.[1] |

| Robinson-Gabriel Synthesis | R. Robinson (1909), S. Gabriel (1910) | Cyclodehydration of a 2-acylamino-ketone.[6][7] | A more general, higher-yielding method with more accessible starting materials.[10] |

| Van Leusen Synthesis | van Leusen et al. (1972) | Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC).[12][13] | A mild and efficient one-pot method for 5-substituted oxazoles.[12] |

| Bredereck Reaction | Bredereck et al. | Reaction of α-haloketones with amides.[13] | An efficient process for synthesizing 2,4-disubstituted oxazoles.[13] |

One of the most significant modern advancements was the Van Leusen oxazole synthesis , reported in 1972.[12] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon that reacts with aldehydes in the presence of a base to form 5-substituted oxazoles.[13] The mild conditions and tolerance for a wide range of functional groups have made it a powerful tool in modern organic synthesis.[12]

Caption: Timeline of key phenyl-oxazole synthesis discoveries.

Chapter 4: The Ascendance of Phenyl-Oxazoles in Drug Discovery

The true value of these synthetic advancements was realized as the remarkable biological activities of phenyl-oxazole derivatives came to light. The oxazole ring is considered a "bioisostere" of ester and amide groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[14] This has made the phenyl-oxazole scaffold a fertile ground for the discovery of new therapeutic agents.

Phenyl-oxazole derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating their versatility and importance in medicinal chemistry.[15] Their planar structure allows for effective π-π stacking interactions with aromatic residues in enzyme active sites and receptors, while the heteroatoms can participate in hydrogen bonding.[13]

| Phenyl-Oxazole Derivative Class | Reported Biological Activity | Example Application Area |

| Substituted 2,5-Diphenyloxazoles | Anti-inflammatory, COX-2 Inhibition[16] | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| Aryl-oxazole Sulfonamides | Antibacterial, Antifungal[13][17] | Targeting microbial infections. |

| Fused Phenyl-Benzoxazoles | Anticancer, Antiviral[17][18] | Agents for oncology and virology. |

| Oxazole-containing Natural Products | Diverse, including antitumor and antibiotic[6][17] | Inspiration for synthetic drug development programs. |

Conclusion and Future Outlook

From the pioneering work of Emil Fischer in the late 19th century to the sophisticated, high-throughput methodologies of the 21st, the history of phenyl-oxazole compounds is a narrative of continuous innovation. The foundational discoveries of Fischer, Robinson, and Gabriel provided the critical tools needed to access this versatile heterocyclic core.[11] Their work established a chemical grammar that has been expanded and refined by subsequent generations of chemists.

Today, the phenyl-oxazole scaffold remains a high-value target for researchers in drug development and materials science. Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel substitution patterns through late-stage functionalization, and applying computational methods to design next-generation phenyl-oxazole derivatives with precisely tailored biological and physical properties. The rich history of this compound class serves as both a foundation and an inspiration for future discoveries.

References

-

Title: Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline Source: Pharmaguideline URL: [Link]

-

Title: Robinson–Gabriel synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fischer oxazole synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Robinson-Gabriel Synthesis - SynArchive Source: SynArchive URL: [Link]

-

Title: Fischer Oxazole Synthesis Source: Organic-chemistry.org URL: [Link]

-

Title: One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: The Synthesis of Oxazole-containing Natural Products Source: D-Scholarship@Pitt URL: [Link]

-

Title: Fischer oxazole synthesis - definition - Encyclo Source: Encyclo.co.uk URL: [Link]

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC Source: PubMed Central URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis and Reactions of Oxazoles Source: ResearchGate URL: [Link]

-

Title: Oxazole.pdf Source: CUTM Courseware URL: [Link]

-

Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

-

Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles | Request PDF Source: ResearchGate URL: [Link]

-

Title: Biological Importance of Oxazoles Source: Allied Academies URL: [Link]

-

Title: A NEW SYNTHESIS OF OXAZOLE DERIVATIVES Source: Zenodo URL: [Link]

-

Title: An Introduction on Evolution of Azole Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: ResearchGate URL: [Link]

-

Title: Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC Source: PubMed Central URL: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Deep Dive into the Computational Chemistry of 2-Phenyl-1,3-oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and structural characteristics of this five-membered heterocycle, containing both nitrogen and oxygen, allow for diverse molecular interactions, making it a focal point in drug design and discovery.[2][3] This technical guide provides an in-depth exploration of the theoretical calculations used to elucidate the molecular properties of a representative member of this class, 2-Phenyl-1,3-oxazole-4-carbaldehyde. Understanding these properties at a quantum mechanical level is crucial for predicting reactivity, designing novel derivatives with enhanced biological activity, and understanding their mechanisms of action.

The Power of Theoretical Calculations in Drug Discovery

Modern drug development heavily relies on computational methods to accelerate the identification and optimization of lead compounds.[4] Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to inspect the electronic structure, geometry, and reactivity of molecules with high accuracy and reasonable computational cost.[1][5] For oxazole derivatives, these methods provide invaluable insights into:

-

Molecular Geometry: Predicting the most stable three-dimensional conformation, which is essential for understanding how the molecule interacts with biological targets.

-

Electronic Properties: Analyzing the distribution of electrons within the molecule to identify regions susceptible to electrophilic or nucleophilic attack, and to understand its overall reactivity.

-

Spectroscopic Behavior: Simulating spectroscopic data, such as UV-Visible spectra, to aid in the characterization of newly synthesized compounds and to understand their electronic transitions.

This guide will walk through the key theoretical calculations for this compound, explaining the rationale behind the chosen methodologies and presenting the expected outcomes in a clear and accessible format.

Part 1: Unveiling the Molecular Architecture - Geometry Optimization

The first step in any theoretical investigation is to determine the most stable 3D structure of the molecule. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Methodology: A Step-by-Step Protocol for Geometry Optimization

A common and robust method for geometry optimization of organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational expense.

Experimental Protocol: DFT Geometry Optimization

-

Structure Input: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, ChemDraw) and converted to a 3D structure.

-

Computational Setup: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian). The calculation is set up with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Execution: The calculation is run, and the software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

-

Verification: The success of the optimization is confirmed by ensuring that all vibrational frequencies are real (i.e., no imaginary frequencies), which indicates that the structure corresponds to a true energy minimum.

Visualizing the Optimized Geometry

The output of the geometry optimization provides precise values for bond lengths and angles, offering a detailed picture of the molecule's structure.

Part 2: Probing Reactivity - Frontier Molecular Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.[1][2]

Methodology: Calculating and Visualizing FMOs

The HOMO and LUMO energies and their spatial distributions are calculated using the optimized geometry from the previous step.

Experimental Protocol: FMO Calculation

-

Input Geometry: The optimized coordinates of this compound are used as the input for a single-point energy calculation.

-

Computational Method: The same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)) is typically used to ensure consistency.

-

Output Analysis: The output file is analyzed to extract the energies of the HOMO and LUMO. The spatial distribution of these orbitals is then visualized to understand where the electron density is concentrated.

Data Presentation: FMO Properties

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Value to be obtained from calculation) |

| LUMO Energy | (Value to be obtained from calculation) |

| HOMO-LUMO Gap (ΔE) | (Value to be calculated) |

Part 3: Mapping the Charge Landscape - Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule.[1] It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how a molecule will interact with other molecules, including biological receptors.

-

Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

Methodology: Generating the MEP Map

The MEP map is calculated from the results of the DFT calculation on the optimized geometry.

Experimental Protocol: MEP Calculation

-

Input Data: The electron density and nuclear coordinates from the optimized structure calculation are used.

-

Computational Task: A surface of constant electron density is generated, and the electrostatic potential is calculated at each point on this surface.

-

Visualization: The calculated potential is then mapped onto the surface using a color scale to create the MEP map.

Part 4: Simulating the Spectroscopic Signature - Time-Dependent DFT (TD-DFT)

To validate the theoretical calculations and to aid in the experimental characterization of the compound, it is highly valuable to simulate its UV-Visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules.[6]

Methodology: Predicting the UV-Visible Spectrum

The TD-DFT calculation is performed on the optimized ground-state geometry to determine the energies of the electronic transitions and their corresponding oscillator strengths (which relate to the intensity of the absorption peaks).

Experimental Protocol: TD-DFT Calculation

-

Optimized Geometry: The ground-state geometry of this compound is used as the starting point.

-

Computational Method: A TD-DFT calculation is performed, often using the same functional and basis set as the ground-state calculations for consistency. The calculation will determine the vertical excitation energies.

-

Solvent Effects: To better match experimental conditions, the calculation can be performed in the presence of a solvent using a continuum solvation model (e.g., the Polarizable Continuum Model - PCM).

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Visible spectrum.

Data Presentation: Simulated vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

| λmax (nm) | (Value to be obtained from calculation) | (Value from literature if available) |

| Electronic Transition(s) | (e.g., HOMO -> LUMO) | (To be inferred from experiment) |

The absorption maxima (λmax) of oxazole derivatives are typically found in the range of 355-495 nm.[7] The exact value for this compound would be determined by the TD-DFT calculation and compared with experimental data for validation.

Workflow and Data Integration

The theoretical investigation of this compound follows a logical and interconnected workflow. The optimized geometry is the foundation upon which all subsequent calculations of electronic and spectroscopic properties are built.

Sources

- 1. benchchem.com [benchchem.com]

- 2. irjweb.com [irjweb.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. globalresearchonline.net [globalresearchonline.net]

stability and reactivity profile of 2-Phenyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Stability and Reactivity of 2-Phenyl-1,3-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] Its utility stems from the dual reactivity of the aromatic oxazole core and the synthetically amenable aldehyde functional group. This guide provides a comprehensive analysis of the molecule's stability profile, detailing its notable thermal stability alongside its significant hydrolytic instability under both acidic and basic conditions. Furthermore, it explores the rich reactivity of the aldehyde moiety and the oxazole ring, offering insights into its synthetic transformations. Detailed, field-proven experimental protocols for its synthesis and a key derivatization are provided, underpinned by an explanation of the causal factors driving methodological choices. This document is intended to equip researchers with the expert knowledge required to effectively handle, store, and utilize this valuable synthetic intermediate.

Introduction: The Versatile Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in modern medicinal chemistry.[2][3][4] Molecules incorporating this ring system exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] this compound (CID 15555141) distinguishes itself as a particularly useful intermediate.[6] The phenyl group at the C2 position and the carbaldehyde at C4 provide distinct points for molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and the development of functional materials like fluorescent probes.[1] Understanding its inherent stability and reactivity is paramount for its successful application in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 20771-08-8 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1][6] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| MDL Number | MFCD06738551 | [1] |

| PubChem CID | 15555141 | [1][6] |

Comprehensive Stability Profile

The practical utility of a synthetic intermediate is dictated by its stability under various experimental and storage conditions. While the oxazole ring is generally robust, it possesses specific vulnerabilities.

Thermal Stability

Oxazole derivatives are noted for their thermal stability, capable of withstanding high temperatures without decomposition.[2][7] This characteristic allows for a broader range of reaction conditions, including those requiring elevated temperatures, without significant degradation of the heterocyclic core.

Hydrolytic Instability: The Critical pH Dependence

The most significant challenge in working with oxazoles is their inherent hydrolytic instability, which is highly pH-dependent.[8] This vulnerability is a critical consideration during reaction work-ups and purification.

-

Acidic Conditions: In the presence of acid, the ring nitrogen can be protonated. This protonation activates the oxazole ring towards nucleophilic attack by water, leading to hydrolytic cleavage and ring opening.[8][9]

-

Basic Conditions: Under basic conditions, the primary point of instability is the C2 proton, which is the most acidic hydrogen on the oxazole ring (pKa ≈ 20).[2][7] Deprotonation at this position can initiate a cascade of reactions that result in ring opening and subsequent degradation.[8]

The following diagram illustrates the mechanisms of pH-dependent hydrolytic degradation.

Caption: pH-Dependent Hydrolytic Degradation Pathways.

Oxidative and Photochemical Stability

Oxazoles generally exhibit more resistance to acids and oxidation compared to pyridine, though they share some instability characteristics with furans.[2][7] While broadly stable, some oxazole derivatives can undergo photolysis, leading to oxidation products.[2] Therefore, it is prudent to protect this compound from prolonged exposure to high-intensity light.

Storage Recommendations

Based on its stability profile, the following storage conditions are recommended to ensure the long-term integrity of the compound:

-

Temperature: Store at 0-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.

-

Light: Store in an amber vial or in the dark to protect from light.

-

pH: Avoid contact with strong acids and bases.

Reactivity Profile: A Tale of Two Moieties

The synthetic versatility of this compound arises from the distinct reactivity of the aldehyde group and the oxazole ring.

Caption: Key Reactivity Sites of the Molecule.

Reactions Involving the Aldehyde Group

The aldehyde is the most reactive functional group and serves as a versatile handle for derivatization.[10]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid.[10][11] Mild oxidizing agents are typically employed to avoid potential side reactions with the oxazole ring.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-Phenyl-1,3-oxazole-4-methanol, using standard reducing agents like sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and ylides (Wittig reaction), to form new carbon-carbon bonds.

-

Condensation Reactions: It readily condenses with primary amines to form Schiff bases (imines) and can participate in reactions like the Knoevenagel condensation with active methylene compounds.[12]

Reactions of the Oxazole Ring

The oxazole ring itself can undergo several transformations, although it is generally less reactive than the aldehyde group.

-

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, typically at the C5 position.[2] The presence of the phenyl group at C2 and the aldehyde at C4 influences the electron density and regioselectivity of this reaction.

-

Deprotonation (Lithiation): As mentioned, the C2 proton is the most acidic, followed by the C5 proton.[2][7] Treatment with a strong base (e.g., n-BuLi) can lead to deprotonation, creating a nucleophilic species that can be trapped with various electrophiles.

-

Diels-Alder Reaction: N-substituted oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines.[2]

-

Ring-Opening: As detailed in the stability section, the ring is susceptible to hydrolytic cleavage under non-neutral pH conditions.[8]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis via Oxidation of 2-Phenyl-1,3-oxazole-4-methanol

This method is a common and reliable route to aldehydes, involving the controlled oxidation of the corresponding primary alcohol.[10] The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Workflow Diagram: Synthesis of this compound

Caption: Experimental Workflow for Aldehyde Synthesis.

Step-by-Step Methodology:

-

Setup: To a solution of 2-Phenyl-1,3-oxazole-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0°C.

-

Causality: Anhydrous DCM is used as it is a relatively non-polar solvent that dissolves the starting material and is compatible with the oxidizing agent. The reaction is started at 0°C to control the initial exotherm. PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without significant over-oxidation.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: TLC is a critical in-process control to determine the reaction endpoint, preventing both incomplete conversion and potential degradation from prolonged reaction times.

-

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with additional DCM.

-

Causality: Filtration through Celite/silica effectively removes the insoluble chromium salts, which is essential for a clean work-up.

-

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Self-Validation: Column chromatography isolates the desired aldehyde from any unreacted starting material, over-oxidized carboxylic acid, and other minor impurities, yielding a product of high purity.

-

-

Characterization: Combine the pure fractions, evaporate the solvent, and confirm the structure and purity of the resulting light yellow solid by NMR spectroscopy and Mass Spectrometry.

Protocol 2: Oxidation of the Aldehyde to 2-Phenyl-1,3-oxazole-4-carboxylic acid

This protocol demonstrates a key reaction of the aldehyde group, converting it into a carboxylic acid, another valuable synthetic handle.[10][11]

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Reagent Addition: To this solution, add 2-methyl-2-butene (4-5 eq) followed by a solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water, while maintaining the temperature below 20°C.

-

Causality: This is the Pinnick oxidation. Sodium chlorite is the oxidant. 2-methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions. The phosphate buffer maintains a weakly acidic pH to facilitate the desired reaction pathway.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~2-3.

-

Causality: Sodium sulfite quenches any remaining oxidant. Acidification protonates the carboxylate salt, precipitating the desired carboxylic acid.

-

-